molecular formula C7H14N2O4 B556901 (2R,6S)-2,6-diaminoheptanedioic acid CAS No. 922-54-3

(2R,6S)-2,6-diaminoheptanedioic acid

Cat. No.: B556901
CAS No.: 922-54-3
M. Wt: 190.20 g/mol
InChI Key: GMKMEZVLHJARHF-SYDPRGILSA-N
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Description

meso-Diaminopimelic acid: is a naturally occurring amino acid derivative that plays a crucial role in the biosynthesis of bacterial cell walls. It is a key component of the peptidoglycan layer in Gram-negative bacteria and some Gram-positive bacteria. This compound is essential for maintaining the structural integrity of bacterial cell walls by cross-linking peptidoglycan chains, thereby providing resistance to osmotic pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Diaminopimelic acid can be achieved through various methods. One common approach involves the stereoselective reduction of enone-derived amino acids. This method includes steps such as Overman rearrangement, alkene hydrogenation, and trichloroacetamide reduction . Another method involves cross metathesis of Garner aldehyde-derived vinyl glycine with protected allyl glycine in the presence of Grubbs second-generation catalyst .

Industrial Production Methods: Industrial production of meso-Diaminopimelic acid typically involves microbial fermentation processes. Corynebacterium glutamicum is often used for the production of this compound due to its ability to efficiently synthesize meso-Diaminopimelic acid from simple carbon sources .

Mechanism of Action

The mechanism of action of meso-Diaminopimelic acid involves its role in the biosynthesis of bacterial cell walls. It acts as a cross-linking agent in the peptidoglycan layer, providing structural integrity to the bacterial cell wall. The enzyme diaminopimelate epimerase catalyzes the isomerization of L,L-diaminopimelate to meso-Diaminopimelic acid, which is then incorporated into the peptidoglycan structure .

Properties

IUPAC Name

(2S,6R)-2,6-diaminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKMEZVLHJARHF-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13709
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

922-54-3
Record name Diaminopimelic acid, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAMINOPIMELIC ACID, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6S)-2,6-diaminoheptanedioic acid
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(2R,6S)-2,6-diaminoheptanedioic acid
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(2R,6S)-2,6-diaminoheptanedioic acid
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(2R,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 5
(2R,6S)-2,6-diaminoheptanedioic acid

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